![molecular formula C17H12Cl2N2OS2 B250125 3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250125.png)
3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting various enzymes and receptors in the body.
Biochemical and Physiological Effects:
3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antifungal activity. The compound has also been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide in lab experiments is its wide range of biological activities. The compound has been shown to possess anticancer, antifungal, and anti-inflammatory activities, making it a useful tool for investigating these areas of research. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which must be carefully monitored.
Future Directions
There are several future directions for research involving 3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide. One area of research is the development of new analogs of the compound with improved biological activities and reduced toxicity. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential interactions with other drugs.
Synthesis Methods
The synthesis of 3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-4-methylphenyl isothiocyanate with 1-benzothiophene-2-carboxylic acid in the presence of a suitable base. The resulting product is then purified by recrystallization to obtain the pure compound.
Scientific Research Applications
3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, and anti-inflammatory activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
Molecular Formula |
C17H12Cl2N2OS2 |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H12Cl2N2OS2/c1-9-6-7-10(8-12(9)18)20-17(23)21-16(22)15-14(19)11-4-2-3-5-13(11)24-15/h2-8H,1H3,(H2,20,21,22,23) |
InChI Key |
HIUYHFJXOPAANR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



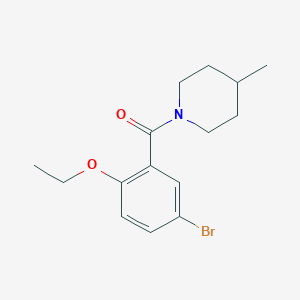
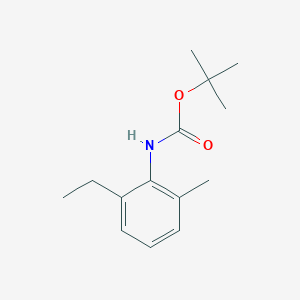
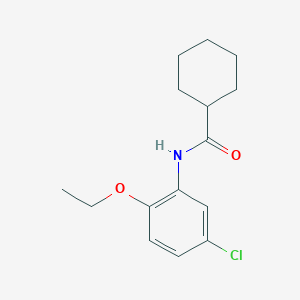


![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
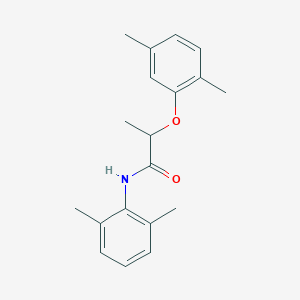
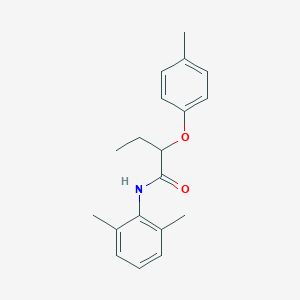
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)
![N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B250064.png)
![4-ethoxy-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}benzamide](/img/structure/B250066.png)
![N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B250067.png)